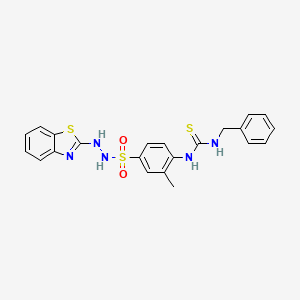
5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 260-237-2, also known as Tris(2-chloro-1-methylethyl) phosphate, is a chemical compound widely used in various industrial applications. It is a flame retardant commonly found in polyurethane foams, textiles, and coatings. This compound is known for its effectiveness in reducing the flammability of materials, making it a crucial component in fire safety measures.
準備方法
Synthetic Routes and Reaction Conditions
Tris(2-chloro-1-methylethyl) phosphate is synthesized through the reaction of phosphorus oxychloride with isopropanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield. The process involves the following steps:
- A catalyst, such as pyridine , is added to facilitate the reaction.
- The mixture is stirred continuously until the reaction is complete.
- The product is then purified through distillation or recrystallization.
Phosphorus oxychloride: is added to a reaction vessel.
Isopropanol: is gradually introduced while maintaining the temperature between 50-60°C.
Industrial Production Methods
In industrial settings, the production of Tris(2-chloro-1-methylethyl) phosphate follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The final product is subjected to rigorous quality control measures to ensure its purity and effectiveness as a flame retardant.
化学反応の分析
Types of Reactions
Tris(2-chloro-1-methylethyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and chlorinated alcohols.
Oxidation: It can be oxidized to produce phosphoric acid derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Phosphoric acid and chlorinated alcohols.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
科学的研究の応用
Tris(2-chloro-1-methylethyl) phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in medical devices and materials that require flame retardancy.
Industry: Widely used in the production of flame-retardant materials, including foams, textiles, and coatings.
作用機序
The flame-retardant properties of Tris(2-chloro-1-methylethyl) phosphate are attributed to its ability to release phosphorus-containing radicals upon heating. These radicals interfere with the combustion process by promoting the formation of a char layer on the material’s surface, which acts as a barrier to heat and oxygen. This mechanism effectively slows down the spread of flames and reduces the overall flammability of the material.
類似化合物との比較
Similar Compounds
- Tris(1-chloro-2-propyl) phosphate (TCPP)
- Tris(2-chloroethyl) phosphate (TCEP)
- Tris(2,3-dibromopropyl) phosphate (TDBPP)
Comparison
Tris(2-chloro-1-methylethyl) phosphate is unique in its balance of flame-retardant efficiency and lower toxicity compared to some of its counterparts. For example, Tris(2-chloroethyl) phosphate (TCEP) is known for its higher toxicity, which has led to its restricted use in certain applications. Tris(2,3-dibromopropyl) phosphate (TDBPP) is highly effective as a flame retardant but has been phased out due to its carcinogenic properties. Tris(1-chloro-2-propyl) phosphate (TCPP) is similar in structure and function but may differ in its specific applications and regulatory status.
特性
CAS番号 |
56518-40-2 |
|---|---|
分子式 |
C13H16BrClN4O2 |
分子量 |
375.65 g/mol |
IUPAC名 |
5-[(4-bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C13H15BrN4O2.ClH/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15;/h4-6H,3H2,1-2H3,(H4,15,16,17,18);1H |
InChIキー |
MKXLZXVWTRKRGJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1-propyl-1,3-diazinane-4-carboxamide](/img/structure/B12697116.png)

![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12697119.png)
![2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12697146.png)
![[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate](/img/structure/B12697147.png)






